molecular formula C41H29N8Na3O11S3 B1436670 C.I. Acid Black 94 CAS No. 6358-80-1

C.I. Acid Black 94

Cat. No.: B1436670
CAS No.: 6358-80-1
M. Wt: 974.9 g/mol
InChI Key: GJRUEHLEWXORDW-UHFFFAOYSA-K
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Description

C.I. Acid Black 94 is a multifunctional dye belonging to the azo class. It is widely used in the textile industry for dyeing wool, cotton, and silk fabrics. The dye is also employed in food, cosmetics, and ink industries. Its molecular formula is C41H29N8Na3O11S3, and it has a molecular weight of 974.88 g/mol .

Mechanism of Action

Target of Action

C.I. Acid Black 94 is a multifunctional dye . It is primarily used in biological experiments where it targets various cell structures, biomolecules, and microorganisms . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

The mode of action of C.I. Acid Black 94 is primarily through its ability to bind to its targets. As a dye, it can attach to different biomolecules and cell structures, allowing researchers to track these targets visually. This property is particularly useful in the study of cell functions, tissue pathology, and the monitoring of microorganisms .

Biochemical Pathways

The exact biochemical pathways affected by CIIt is known that the dye can interact with various biomolecules and cell structures, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of CIAs a dye used in biological experiments, its bioavailability would largely depend on the specific experimental conditions .

Result of Action

The primary result of this compound’s action is the visual tracking of its targets. By binding to different biomolecules and cell structures, it allows researchers to observe and analyze these targets under various conditions. This can lead to a better understanding of cell functions, tissue pathology, and the behavior of microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the dye’s binding efficiency and stability. Furthermore, the dye’s action can also be influenced by the specific characteristics of the targets, such as their chemical properties and physical structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Acid Black 94 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters. The dye is then purified through filtration and drying processes before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Black 94 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: The major products are often smaller aromatic compounds and carboxylic acids.

    Reduction: Aromatic amines are the primary products.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

C.I. Acid Black 94 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures to observe cell structures and track biomolecules.

    Medicine: Utilized in diagnostic assays and as a marker in histological studies.

    Industry: Applied in the production of functional textiles, food pigments, and dye-sensitized solar cells

Comparison with Similar Compounds

Similar Compounds

  • C.I. Acid Black 210
  • C.I. Acid Black 234
  • C.I. Acid Black 194

Comparison

C.I. Acid Black 94 is unique due to its specific molecular structure, which provides distinct staining properties and stability. Compared to similar compounds, it offers better solubility in water and ethanol, making it more versatile for various applications .

Properties

IUPAC Name

trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRUEHLEWXORDW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H29N8Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064253
Record name C.I. Acid Black 94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-80-1
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Black 94
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.